molecular formula C12H11N5O3S B12935979 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide CAS No. 89469-17-0

3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide

Cat. No.: B12935979
CAS No.: 89469-17-0
M. Wt: 305.31 g/mol
InChI Key: AKJJMHOERNZPRH-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H11N5O3S and a molecular weight of 305.31 g/mol . This compound is characterized by the presence of a methoxy group, a purinyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide typically involves the reaction of a purine derivative with a benzenesulfonamide precursor under specific conditions. One common method includes the use of a methoxy-substituted benzene sulfonamide and a purine derivative in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

89469-17-0

Molecular Formula

C12H11N5O3S

Molecular Weight

305.31 g/mol

IUPAC Name

3-methoxy-4-(7H-purin-8-yl)benzenesulfonamide

InChI

InChI=1S/C12H11N5O3S/c1-20-10-4-7(21(13,18)19)2-3-8(10)11-16-9-5-14-6-15-12(9)17-11/h2-6H,1H3,(H2,13,18,19)(H,14,15,16,17)

InChI Key

AKJJMHOERNZPRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)C2=NC3=NC=NC=C3N2

Origin of Product

United States

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